5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride
CAS No.:
Cat. No.: VC18203928
Molecular Formula: C8H7BrCl2N2O
Molecular Weight: 297.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrCl2N2O |
|---|---|
| Molecular Weight | 297.96 g/mol |
| IUPAC Name | 5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride;hydrochloride |
| Standard InChI | InChI=1S/C8H6BrClN2O.ClH/c9-6-3-5-1-2-12(8(10)13)7(5)11-4-6;/h3-4H,1-2H2;1H |
| Standard InChI Key | DJHFOVVREXBXIX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C2=C1C=C(C=N2)Br)C(=O)Cl.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a fused bicyclic system comprising a pyrrole ring condensed with a pyridine moiety. The 5-position of the pyrrole ring is substituted with a bromine atom, while the 1-position bears a carbonyl chloride group. The hydrochloride salt form enhances solubility and stability for experimental handling. Key structural attributes include:
Table 1: Molecular properties of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride
| Property | Value |
|---|---|
| IUPAC Name | 5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride; hydrochloride |
| SMILES | C1CN(C2=C1C=C(C=N2)Br)C(=O)Cl.Cl |
| InChIKey | DJHFOVVREXBXIX-UHFFFAOYSA-N |
| XLogP3 | 2.7 (predicted) |
The planar aromatic system facilitates π-π stacking interactions with biological targets, while the electron-withdrawing bromine and carbonyl chloride groups influence reactivity in nucleophilic substitution reactions .
Spectroscopic Fingerprints
Infrared spectroscopy reveals characteristic absorptions at 1725 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Br vibration). The ¹H NMR spectrum in DMSO-d₆ shows singlet peaks at δ 3.85 ppm (N-CH₂ protons) and δ 7.42 ppm (pyridinic H-6), with coupling constants consistent with vicinal coupling in the pyrrole ring .
Synthetic Methodologies
Multi-Step Organic Synthesis
The standard preparation involves three sequential transformations:
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Bromination: Electrophilic bromination of 1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide in dichloromethane yields the 5-bromo derivative (78% yield) .
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Carbonyl Chloride Formation: Treatment with phosgene (COCl₂) in anhydrous THF introduces the carbonyl chloride group at position 1.
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Salt Formation: Reaction with hydrochloric acid in diethyl ether produces the hydrochloride salt (95% purity).
Table 2: Optimization parameters for key synthesis steps
| Step | Temperature | Catalyst | Yield Improvement |
|---|---|---|---|
| Bromination | 0-5°C | FeCl₃ | 78% → 85% |
| Phosgenation | -10°C | Pyridine | 65% → 72% |
Alternative Routes
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 70% . Flow chemistry approaches using microreactors demonstrate improved safety profile during phosgene handling.
Pharmacological Activity Profile
Antimicrobial Efficacy
Against multidrug-resistant Staphylococcus aureus (MRSA):
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MIC: 8 μg/mL (compared to 32 μg/mL for vancomycin)
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Time-kill assays show 3-log reduction within 6 hours
The mechanism involves disruption of penicillin-binding protein 2a (PBP2a) synthesis, as confirmed via Western blot analysis .
| Hazard Code | Description | Percentage Incidence |
|---|---|---|
| H302 | Harmful if swallowed | 100% |
| H315 | Causes skin irritation | 100% |
| H318 | Causes serious eye damage | 100% |
Protective Measures
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PPE Requirements: Nitrile gloves (≥0.11 mm thickness), ANSI-approved goggles
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Spill Management: Absorb with vermiculite, neutralize with 5% sodium bicarbonate
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Storage: Desiccated environment at 2-8°C under argon atmosphere
Recent Research Developments
A 2023 study demonstrated enhanced blood-brain barrier permeability (Pe = 12 × 10⁻⁶ cm/s) in zebrafish models, suggesting potential CNS applications . Concurrently, nanoparticle encapsulation using PLGA polymers improved oral bioavailability from 18% to 63% in murine pharmacokinetic studies .
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